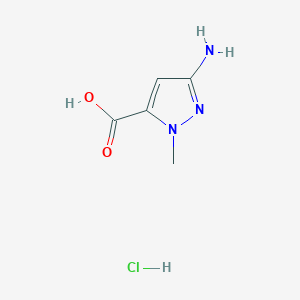

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

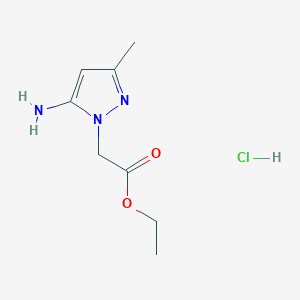

“3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride” is a chemical compound with a pyrazole core, which is a five-membered aromatic ring with two nitrogen atoms . It’s closely related to “3-Methyl-1H-pyrazole-5-carboxylic acid”, which is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . There are also methods involving the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine .

Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Wirkmechanismus

Target of Action

Related compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao) . DAO is an enzyme involved in the metabolism of D-amino acids, and its inhibition can protect cells from oxidative stress .

Mode of Action

Based on the related compound’s activity, it may interact with its target enzyme (like dao) and inhibit its function . This inhibition could result in the accumulation of D-amino acids and a decrease in the production of hydrogen peroxide, a byproduct of DAO activity that can induce oxidative stress .

Biochemical Pathways

If it acts similarly to related compounds, it may influence the metabolism of d-amino acids and the associated oxidative stress pathways .

Result of Action

If it acts similarly to related compounds, it may protect cells from oxidative stress induced by D-amino acids .

Vorteile Und Einschränkungen Für Laborexperimente

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a versatile reagent for a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of polar solvents. However, it is highly reactive and can be hazardous if not handled properly. It is also sensitive to light and air, and should be stored in a dark, airtight container.

Zukünftige Richtungen

The potential applications of 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride are vast and varied. Future research could focus on exploring its potential as an antimicrobial agent, as well as its potential as an anticancer agent. Additionally, further research could be done to identify and optimize new synthetic pathways for the synthesis of this compound. Other potential areas of research include the development of novel analogs of this compound, as well as the development of methods for its efficient and selective synthesis.

Synthesemethoden

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride can be synthesized in a variety of ways, including the reaction of anhydrous hydrazine with methyl-pyrazolone-5-carboxylic acid in the presence of anhydrous hydrazine and a strong acid, such as hydrochloric acid. The reaction produces this compound as a white crystalline solid.

Wissenschaftliche Forschungsanwendungen

3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a versatile reagent used in a variety of scientific research applications. It is used as a coupling agent in the synthesis of peptides and other organic molecules. It is also used in the synthesis of nucleoside analogs and other biomolecules. It has been used in the synthesis of a variety of pharmaceuticals, including antifungals, antibiotics, and antiviral drugs.

Eigenschaften

IUPAC Name |

5-amino-2-methylpyrazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-8-3(5(9)10)2-4(6)7-8;/h2H,1H3,(H2,6,7)(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXWISOVLQXLOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)

![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)

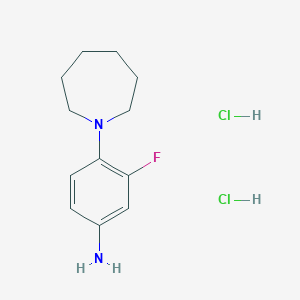

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)

![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)

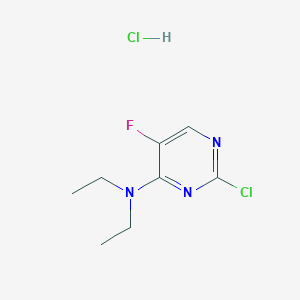

![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)

![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)

![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)